molecular formula C8H8F3NO B1580975 3-Methoxy-5-(trifluoromethyl)aniline CAS No. 349-55-3

3-Methoxy-5-(trifluoromethyl)aniline

Cat. No. B1580975
Key on ui cas rn: 349-55-3
M. Wt: 191.15 g/mol
InChI Key: VTFGJEYZCUWSAM-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

A mixture of 1-methoxy-3-nitro-5-(trifluoromethyl)benzene (8.50 g, 38.4 mmol) and 10% Pd/C (2.00 g, 1.88 mmol) in methanol (40 mL) was stirred under hydrogen balloon at rt for 24 h, and filtered through a pad of celite and concentrated to give the title product (7.2 g) as an orange solid
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([N+:13]([O-])=O)[CH:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1)[NH2:13]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen balloon at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=C(N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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